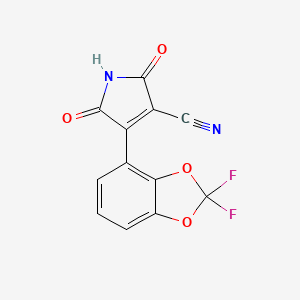

4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile” is a chemical compound with the molecular formula C12H4F2N2O4 .

Synthesis Analysis

The title compound was prepared by the reaction of 2-cyano-3-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-propenamide and tosylmethyl isocyanide under alkaline condition . Colorless block crystals suitable for single crystal X-ray diffraction were obtained by the recrystallization of the title compound from a dichloromethane solution .

Molecular Structure Analysis

In the title compound, C12H6F2N2O2, the 2,2-difluoro-1,3-benzodioxole ring system is approximately planar and its mean plane is twisted with respect to the pyrrole ring, making a dihedral angle of 2.51 (9)° .

Physical and Chemical Properties Analysis

The molecular weight of the compound is 278.17 g/mol . The compound has a complexity of 577 and a topological polar surface area of 88.4 Ų . The compound is canonicalized .

Scientific Research Applications

Structural Analysis and Applications

- A study highlighted the structural characteristics of a related compound, demonstrating its potential utility in the synthesis of materials with specific optical or electronic properties. The crystal structure of the compound revealed intriguing intermolecular interactions, suggesting applications in the development of novel materials with tailored physical properties (Qing-Hao Chen et al., 2012).

Heterocyclic Compounds Synthesis and Their Antioxidant Activity

- Research into the synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, including those related to 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile, revealed their potential antioxidant activities. These studies indicate the compound's utility in designing molecules with desired biological activities (M. Salem et al., 2015).

Potential Nootropic Agents

- Another area of application involves the synthesis of compounds for potential nootropic (cognitive enhancing) effects. The transformation of related structures through chemical reactions highlights the compound's versatility in generating molecules of interest for neuroscientific research (V. Valenta et al., 1994).

Conducting Polymers

- The compound and its derivatives have been studied for their applications in conducting polymers. Electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, which share structural motifs with the compound , has been explored, showing promise for the development of materials with low oxidation potentials and high electrical conductivity (G. Sotzing et al., 1996).

Anti-proliferative Properties and DNA Binding

- In medicinal chemistry, derivatives of this compound have been synthesized and studied for their anti-proliferative properties against cancer cell lines, including their interaction with DNA. These studies provide a foundation for the compound's potential use in developing new chemotherapeutic agents (Mina Hanifeh Ahagh et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile is a wide range of ascomycete, basidiomycete, and deuteromycete fungi . It is particularly effective against Fusarium roseum and Gerlachia nivalis in small-grain cereals .

Mode of Action

This compound acts as a contact fungicide . It inhibits the osmotic signal pathway in fungi, which results in the inhibition of spore germination and prevention of mycelia growth .

Biochemical Pathways

The compound this compound affects the osmotic signal pathway in fungi . This disruption leads to downstream effects such as the inhibition of spore germination and mycelia growth, thereby preventing the spread of the fungi .

Result of Action

The result of the action of this compound is the effective control of a broad range of fungi . By inhibiting the osmotic signal pathway, it prevents the germination of spores and the growth of mycelia, thereby stopping the spread of the fungi .

Properties

IUPAC Name |

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F2N2O4/c13-12(14)19-7-3-1-2-5(9(7)20-12)8-6(4-15)10(17)16-11(8)18/h1-3H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAHFPOFQKRSCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=C(C(=O)NC3=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028234 |

Source

|

| Record name | 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-2,5-dioxopyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)acetamide](/img/structure/B2614526.png)

![N-(4-acetylphenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2614529.png)

![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2614530.png)

![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2614532.png)

![1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2614533.png)

![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2614540.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2614545.png)

![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2614549.png)